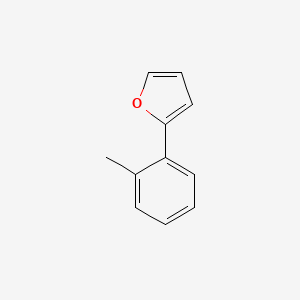
2-(2-Methylphenyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)furan is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a 2-methylphenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Paal-Knorr synthesis is a well-known method for preparing furans, including this compound. This method typically involves the cyclization of 1,4-diketones in the presence of acidic catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, are increasingly being integrated into industrial processes .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenyl)furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding dihydrofuran derivatives. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides.
Major Products: The major products formed from these reactions include oxidized furans, dihydrofuran derivatives, and various substituted furans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methylphenyl)furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)furan involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
2-Methylfuran: A simpler furan derivative with a single methyl group.
2,5-Dimethylfuran: Contains two methyl groups and is known for its potential as a biofuel.
2,5-Furandicarboxylic Acid: A furan derivative with carboxylic acid groups, used in the production of biodegradable plastics
Uniqueness: 2-(2-Methylphenyl)furan is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(2-methylphenyl)furan |
InChI |
InChI=1S/C11H10O/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8H,1H3 |
InChI Key |
CPLNTOZJQCBQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















